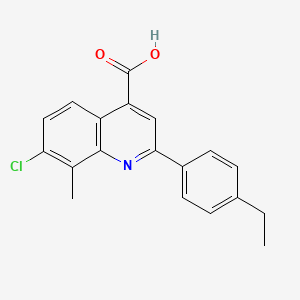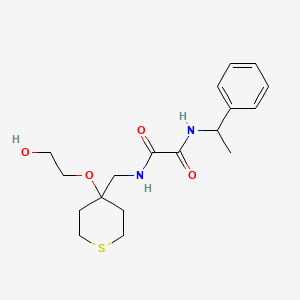
N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide" is a member of the oxalamide family, which is known for its diverse applications and structural versatility. Oxalamides are characterized by the presence of the oxalamide group, which consists of a carbonyl group flanked by two amide groups. The structural properties of oxalamides have been extensively studied, revealing that they can form hydrogen-bonded supramolecular networks . These networks are significant in the context of material science and pharmaceuticals due to their potential in creating organized structures.
Synthesis Analysis
The synthesis of oxalamide derivatives can be achieved through various synthetic routes. One such method involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, leading to the formation of di- and mono-oxalamides . This approach is operationally simple and high yielding, making it a valuable method for producing oxalamide compounds. Although the specific synthesis of "N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide" is not detailed in the provided papers, the general methodologies can be inferred to be applicable.
Molecular Structure Analysis
The conformational properties of the oxalamide group have been investigated using computational methods, including quantum mechanical studies and molecular mechanics calculations . These studies provide insights into the minimum energy conformations and the energetics associated with the isomerization process of the oxalamide group. The structural preferences of polyoxalamides have also been explored, revealing that the number of methylene groups in the backbone influences the hydrogen bonding patterns and overall structure of the polymers .
Chemical Reactions Analysis
Oxalamide compounds can participate in various chemical reactions due to their reactive functional groups. The nucleophilic addition-elimination reaction (AdNU-E) is one such reaction that has been utilized to synthesize oxalamide derivatives, as demonstrated in the synthesis of a pig pheromonal compound . This reaction type is versatile and can be used to introduce different substituents into the oxalamide framework, thereby modifying its properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxalamide compounds are influenced by their molecular structure and the presence of hydrogen bonding. The extended supramolecular networks formed through intermolecular hydrogen bonds can impact the solubility, melting point, and crystallinity of these compounds . The specific physical and chemical properties of "N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide" would depend on its precise molecular structure, which includes the hydroxyethoxy and thiopyran substituents, as well as the phenylethyl group. These substituents could affect the compound's ability to form hydrogen bonds and, consequently, its overall behavior in different environments.
Wissenschaftliche Forschungsanwendungen
Redox Non-innocent Ligand Controls Water Oxidation Overpotential
A study by Garrido‐Barros et al. (2015) discusses a new family of tetra-anionic tetradentate amidate ligands and their Cu(II) complexes, which undergo reversible metal-based oxidation processes. These complexes serve as efficient catalysts for electrocatalytic water oxidation, showcasing a significant reduction in overpotential as the electron-donating capacity of the ligand increases. This research highlights the potential of utilizing specific molecular structures to design more effective catalytic systems for energy conversion processes, which may indirectly relate to the scientific interest in compounds like N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide (Garrido‐Barros et al., 2015).
Methylglyoxal in Food and Living Organisms
The research by Nemet et al. (2006) on Methylglyoxal (MG) explores its formation in foodstuffs and living organisms, where it modifies proteins and forms advanced glycation end-products. This study's focus on MG's biological effects and its quantification methods in samples could serve as a methodological reference for investigating the biochemical interactions or toxicity profiles of compounds like N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide (Nemet et al., 2006).
Homogeneous Electrocatalytic Water Oxidation Catalyzed by a Mononuclear Nickel Complex
Lin et al. (2017) synthesized nickel (II) complexes with tetradentate ligands for electrocatalytic water oxidation. This study provides insight into the structural relationships and stability of catalysts, essential for designing efficient electrocatalytic systems. The investigation into nickel-based homogeneous electrochemical water oxidation catalysts suggests potential research pathways for the applications of structurally complex compounds like N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide in catalysis (Lin et al., 2017).
Eigenschaften
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14(15-5-3-2-4-6-15)20-17(23)16(22)19-13-18(24-10-9-21)7-11-25-12-8-18/h2-6,14,21H,7-13H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKNWTDKMWGQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCSCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(1-phenylethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2547987.png)
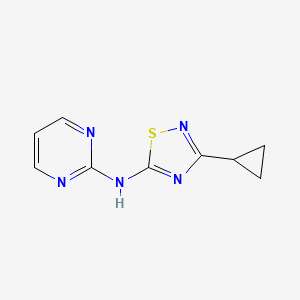
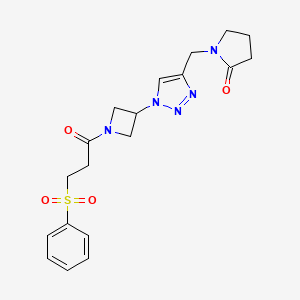
![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/no-structure.png)
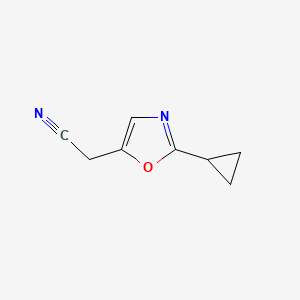

![5-{[(Tert-butoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2547999.png)

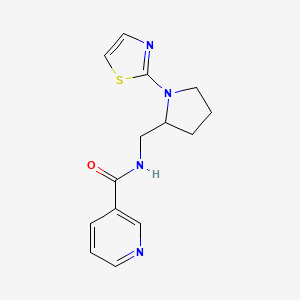
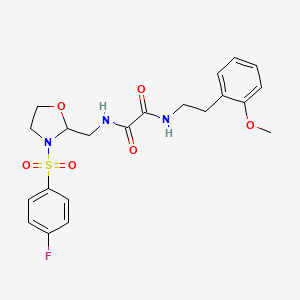
![(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B2548006.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide](/img/structure/B2548008.png)
![Ethyl [(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate](/img/structure/B2548009.png)
